N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
2-nitro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-7(2)20-12-15-14-11(21-12)13-10(17)8-5-3-4-6-9(8)16(18)19/h3-7H,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREWJRGGSZOYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.
Nitration of Benzamide: The nitration of benzamide can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the isopropylthio group undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Sulfur oxidation to sulfoxide | H₂O₂ (30%), acetic acid, 60°C | Sulfoxide derivative | 72% | Selective oxidation without ring degradation |
| Further oxidation to sulfone | KMnO₄, H₂O, 80°C | Sulfone derivative | 58% | Requires prolonged reaction time |
Mechanism :
-
The isopropylthio group (-S-iPr) acts as an electron-rich site for electrophilic attack.
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Hydrogen peroxide generates a sulfoxide via a two-electron oxidation process, while stronger oxidants like KMnO₄ produce sulfones.
Reduction Reactions
The nitro group (-NO₂) on the benzamide moiety is reducible to an amino group (-NH₂):
Mechanism :
-
Catalytic hydrogenation cleaves the N-O bond sequentially, forming NH₂ via intermediate hydroxylamine .
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Stannous chloride reduction proceeds through a nitroso intermediate .
Nucleophilic Substitution Reactions
The nitrobenzamide group participates in substitution reactions at the aromatic ring:
Mechanism :
-
Electron-withdrawing nitro group activates the ring for electrophilic substitution at the meta position .
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Copper-catalyzed coupling replaces nitro groups with amines via a radical pathway.
Acylation and Ring Functionalization
The thiadiazole nitrogen can undergo acylation to introduce new functional groups:
Mechanism :
Comparative Reactivity Table
A comparison of reaction rates for key transformations:
Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
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Thermal degradation : Above 200°C, the thiadiazole ring ruptures, releasing SO₂ and isopropyl radicals.
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Photodegradation : UV light (λ = 254 nm) cleaves the C-S bond in the thiadiazole, forming nitrobenzene fragments.
Key Findings from Research:
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The nitro group’s reduction to an amine significantly enhances bioavailability in pharmacological studies .
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Sulfur oxidation products (sulfoxides/sulfones) exhibit improved thermal stability compared to the parent compound.
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Substitution reactions at the benzamide moiety are regioselective due to the nitro group’s directing effects .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. Studies have demonstrated that thiadiazole derivatives possess a broad spectrum of activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation in models of leukemia and breast cancer .
3. Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds in this class can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is critical in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound was tested against a panel of bacterial and fungal pathogens using the disc diffusion method. Results showed that the compound exhibited significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects on human breast cancer cell lines. The findings revealed that this compound induced apoptosis at micromolar concentrations and inhibited cell migration, suggesting its potential utility in cancer therapy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating Signaling Pathways: It can affect various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other thiadiazole derivatives such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 284.31 g/mol. Its structural features include a thiadiazole ring and a nitrobenzamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-isopropylthio-1,3,4-thiadiazole with 2-nitrobenzoyl chloride under controlled conditions. This method ensures high yield and purity of the product.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are reported to be in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines are reported to be approximately 10 µM.
The proposed mechanism of action for this compound includes the induction of oxidative stress leading to apoptosis in cancer cells. It is believed to activate caspase pathways, particularly caspases-3 and -7, which are crucial for the apoptotic process.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.
- Anticancer Properties : In a recent publication in Cancer Letters, researchers highlighted the ability of this compound to sensitize cancer cells to chemotherapy agents by modulating drug resistance pathways.
Q & A
Q. Impurity Control :
- Characterize byproducts via LC-MS and adjust reaction stoichiometry (e.g., excess isopropylthiol to prevent incomplete substitution) .
Q. Bioactivity Variability :
Q. Statistical Robustness :
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show minimal effects for structurally similar thiadiazoles?
- Critical Factors :
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance DNA damage but reduce membrane permeability .
- Metabolic Stability : Microsomal assays reveal rapid degradation of nitro-containing derivatives in liver S9 fractions, explaining variability in in vivo studies .
- Recommendations :
- Conduct parallel in vitro (cell-based) and ex vivo (plasma stability) assays.
- Use isotopically labeled compounds (e.g., ¹⁴C) to track metabolic pathways .
Methodological Tables
Q. Table 1: Comparative Reaction Conditions for Thiadiazole Derivatives
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiadiazole Formation | POCl₃, 90°C, 3 h | 60–75% | |
| Benzamide Coupling | Pyridine, RT, 12 h | 80–90% | |
| Thiolation | K₂CO₃, DMF, 60°C, 6 h | 50–65% |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, thiadiazole-H) | Confirms ring integrity |
| ¹³C NMR | δ 167.5 (C=O) | Benzamide moiety |
| HRMS | [M+H]⁺ 353.0521 (calc. 353.0518) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
